6-Quinolinecarbonitrile, 2-(1-piperazinyl)- is a chemical compound characterized by its quinoline and piperazine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in targeting various receptors involved in disease pathways. The structure comprises a quinoline ring system substituted with a piperazine group and a carbonitrile functional group, which contributes to its reactivity and biological properties.
The compound is classified under quinoline derivatives, which are known for their pharmacological significance. It is often synthesized for use in drug development, particularly in the context of targeting specific receptors such as c-Met and EGF (epidermal growth factor) receptors, which are implicated in cancer progression and other diseases .
The synthesis of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- can involve several methods. One notable approach includes the reaction of piperazine with 6-chloroquinoline-3-carbonitrile. This reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and may involve heating to facilitate the nucleophilic substitution reaction.
The reaction generally yields the desired product through nucleophilic attack at the chloro position of the quinoline ring, followed by cyclization to form the piperazine derivative .
The molecular formula of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- is . The structure features a quinoline ring attached to a piperazine ring via a carbonitrile group. The molecular weight is approximately 241.30 g/mol.
The compound's structural representation indicates the presence of nitrogen atoms in both the quinoline and piperazine rings, which can participate in various chemical interactions .
6-Quinolinecarbonitrile, 2-(1-piperazinyl)- can undergo several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 6-quinolinecarbonitrile, 2-(1-piperazinyl)- often involves interaction with specific biological targets such as protein kinases or receptors:
Quantitative data regarding binding affinities and IC50 values (the concentration required to inhibit 50% of target activity) are crucial for evaluating the efficacy of this compound in biological systems.
6-Quinolinecarbonitrile, 2-(1-piperazinyl)- exhibits several notable physical properties:
These properties influence its handling during synthesis and application in research settings .
The primary applications of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- lie within medicinal chemistry:
Research continues into optimizing its structure for improved efficacy and reduced off-target effects .
The strategic fusion of quinoline and piperazine scaffolds leverages complementary pharmacological properties to enhance antimicrobial efficacy. Quinoline provides a planar heteroaromatic system capable of intercalation with biological macromolecules and disrupting microbial DNA/protein functions, while the piperazine moiety introduces conformational flexibility, improved aqueous solubility, and hydrogen-bonding capabilities critical for target engagement. This pharmacophoric synergy is exemplified by 6-quinolinecarbonitrile derivatives where the carbonitrile group (-C≡N) significantly enhances target affinity through dipole interactions with enzymatic active sites, as demonstrated in α-glucosidase and chitin synthase inhibition studies [1] [6].
Table 1: Structural Features and Bioactivity of Quinoline-Piperazine Hybrids
Core Structure | Key Modifications | Target Pathogens | Potency (IC₅₀/ MIC) |
---|---|---|---|
2-(Piperazinyl)quinoline | 4-Acetamide linker | S. aureus, M. tuberculosis | 0.07–0.33 μM [5] |
6-Quinolinecarbonitrile | Unsubstituted piperazine | Fungal chitin synthase | IC₅₀ = 2.8 μM [6] |
Benzimidazole-quinoline | Piperazine acetamide | α-Glucosidase | IC₅₀ = 3.2 μM [1] |
Spiroquinoline-piperazine | Aryl amide tail | C. albicans | 87% inhibition at 300 μg/mL [6] |
The 2-(1-piperazinyl) substitution at quinoline's C2 position creates an electron-rich region that facilitates π-stacking with aromatic residues (e.g., Phe157, Phe311) in bacterial and fungal enzymes [1] [3]. Molecular hybridization studies reveal that appending electrophilic groups (e.g., carbonyl, sulfonamide) to the piperazine nitrogen enhances microbial membrane penetration, as evidenced by 10-fold potency improvements against methicillin-resistant Staphylococcus aureus (MRSA) compared to parent scaffolds [5]. The carbonitrile group at C6 further augments binding through hydrophobic interactions and hydrogen bond acceptance, particularly in ATP-binding pockets of kinase targets [7].
Fragment-based drug discovery (FBDD) enables deconstruction of complex quinoline-piperazine hybrids into minimal pharmacophoric units (<300 Da) for targeted optimization. Initial screening identifies low-affinity fragments (Kd >100 μM) that are systematically elaborated using high-throughput chemistry:
Fragment Library Design: Focused libraries contain quinoline-3-carbonitriles and N-substituted piperazines adhering to the "rule of three" (MW ≤300, cLogP ≤3, HBD/HBA ≤3) [4] [9]. These fragments exhibit high ligand efficiency (LE >0.3 kcal/mol/atom) despite weak initial binding, as confirmed by NMR chemical shift perturbations and X-ray crystallography of target complexes [8] [9].
Fragment Evolution: The biphenyl sulfonamide fragment serves as a growth vector for quinoline-piperazine conjugation, improving MCL-1 inhibition affinity from 450 μM to 0.14 μM through structure-guided addition of hydrophobic substituents [8]. Similarly, salicylic acid fragments are hybridized with 4-piperazinylquinolines to enhance bacterial DNA gyrase binding, yielding derivatives with 10 nM affinity against S. aureus [2].
Table 2: Fragment-to-Lead Optimization of 6-Quinolinecarbonitrile-Piperazine Conjugates
Fragment Hit | Affinity (Kd) | Optimization Strategy | Final Hybrid Affinity |
---|---|---|---|
4-Piperazinylquinoline | 220 μM | Benzoyl appendage at N4 | 10 μM (vs. DNA gyrase) [2] |
Quinoline-3-carbonitrile | 310 μM | Piperazine spacer + aryl sulfonamide | IC₅₀ = 0.14 μM (vs. EGFR) [7] |
Benzimidazole | 180 μM | Quinoline-piperazine fusion | IC₅₀ = 28.0 μM (vs. α-glucosidase) [1] |
Computational approaches rationalize the superior target engagement of 2-(1-piperazinyl)-6-quinolinecarbonitrile derivatives by mapping three-dimensional interaction landscapes:
Molecular Docking: AutoDock Vina simulations position the quinoline nucleus parallel to His239 and Phe311 in α-glucosidase's active site, forming π-π stacking interactions (binding energy: -9.2 kcal/mol). The protonated piperazine nitrogen forms salt bridges with Asp68 and Arg312, while the carbonitrile group accepts hydrogen bonds from Ser156 [1] [6]. Scaffold rotation beyond 15° disrupts key interactions, explaining the activity cliff observed in C7-substituted analogs [3].
Molecular Dynamics (MD): Desmond simulations (100 ns) reveal that 6-quinolinecarbonitrile derivatives maintain >85% hydrogen bond occupancy with fungal chitin synthase compared to 45% for non-cyano analogs. The carbonitrile group stabilizes the UDP-GlcNAc binding pocket via water-bridged hydrogen bonds with Arg138 and Asp140 [6]. Principal component analysis confirms reduced protein backbone fluctuation (RMSF <1.0 Å) in hybrid-bound complexes versus apo enzymes [3].
Table 3: Computational Interaction Profiles of Optimized Hybrids
Target Protein | Key Interactions | Binding Energy (kcal/mol) | Stability (RMSD, Å) |
---|---|---|---|
α-Glucosidase | π-π stacking (Phe311), H-bond (Ser156), salt bridge (Asp68) | -9.2 | 0.8–1.2 [1] |
Chitin synthase | H-bond (Arg138), hydrophobic (Val146), water bridge (Asp140) | -10.1 | 1.0–1.5 [6] |
DNA gyrase | π-cation (Lys103), H-bond (Ser108), halogen bond (Br-C=O) | -11.3 | 0.6–1.8 [7] |
EGFR kinase | Hydrophobic (Leu694), H-bond (Met793), π-stacking (Phe795) | -12.7 | 1.2–2.1 [7] |
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